molecular formula C16H24N2O3 B037647 N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester CAS No. 122021-01-6

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester

Cat. No. B037647
M. Wt: 292.37 g/mol
InChI Key: PDXIYXZDORTIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester” is a nitrosamine contaminant of the major sunscreen ingredient Padimate O (4-N,N’-dimethylamino-benzoic acid, 2-ethylhexyl ester) . It is also known as 2-Ethylhexyl 4-(dimethylamino)benzoate .


Synthesis Analysis

The compound was synthesized and tested for mutagenicity in the Salmonella typhimurium and mouse lymphoma L5178Y TK +/- assays . During its synthesis, small amounts of 4-N,N’-dimethylamino-3-nitrobenzoic acid, 2-ethylhexyl ester (DMANBAO) can be formed .


Molecular Structure Analysis

The linear formula of the compound is (CH3)2NC6H4CO2CH2CH(C2H5)(CH2)3CH3 . Its molecular weight is 277.40 .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.542 (lit.) . It has a boiling point of 325 °C (lit.) and a density of 0.995 g/mL at 25 °C (lit.) .

Scientific Research Applications

Ultrathin Films in Acrylate Coatings

Specific Scientific Field

Materials science, surface chemistry, and polymer science.

Summary

Researchers utilize 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate in the preparation of ultrathin films for acrylate coatings. These films serve as protective layers on various substrates, such as glass, metals, or polymers.

Methods of Application

Results

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

The compound is classified as Repr. 1B under hazard classifications . It has a flash point of 190 °C (closed cup) . The safety information includes precautionary statements such as P201 - P202 - P280 - P308 + P313 - P405 - P501 .

properties

IUPAC Name

2-ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXIYXZDORTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924057
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester

CAS RN

122021-01-6
Record name 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.